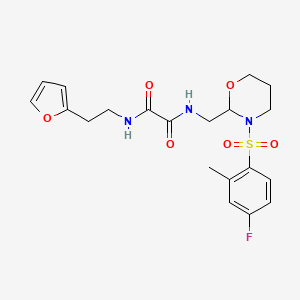

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-(furan-2-yl)ethyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis of the synthesis would involve understanding these reactions, including the reactants, conditions, and catalysts used .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. This can provide information about its reactivity, stability, and possible uses .Physical and Chemical Properties Analysis

This would involve measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can provide information about how the compound might behave under different conditions .科学的研究の応用

Chemosensor Applications

A phenoxazine-based fluorescent chemosensor was developed for the discriminative detection of Cd2+ and CN− ions, showcasing its utility in bio-imaging within live cells and zebrafish larvae. This chemosensor, while not the compound , represents the type of advanced materials that can be used for environmental monitoring and biological imaging, highlighting the potential utility of complex oxalamides in scientific research (Ravichandiran et al., 2020).

Novel Insecticides

Research on Flubendiamide, a novel class of insecticide with a unique chemical structure, demonstrates the potential agricultural applications of complex chemical compounds. This study, though not directly related to the compound , shows how novel chemical frameworks can lead to the development of potent insecticidal agents with specific action modes, suggesting the possible pest control applications of similar compounds (Tohnishi et al., 2005).

Antibacterial Agents

Another study investigated a new synthetic antibacterial compound, highlighting the broad antibacterial activity against experimental infections. This research exemplifies the medical and microbiological research potential of complex oxalamides and related compounds in developing new antibacterial agents (Goueffon et al., 1981).

Antiandrogens

The synthesis and evaluation of 3-substituted derivatives of 2-hydroxypropionanilides for antiandrogen activity demonstrates the pharmaceutical research applications of complex chemical structures, including oxalamides. These compounds have been tested for their potential in treating androgen-responsive diseases, showing the therapeutic research applications of such molecules (Tucker et al., 1988).

Electrophoretic and Biocompatible Polymers

The design of electrophoretic and biocompatible poly(2-oxazoline)s, initiated by perfluoroalkanesulfoneimides, and their application with bioactive glass in electrophoretic deposition, underscores the role of complex chemical compounds in material science, particularly in medical device coatings and drug delivery systems (Hayashi & Takasu, 2015).

作用機序

Target of Action

The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for its functional groups

Mode of Action

It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . These interactions may induce conformational changes in the target proteins or enzymes, altering their activity .

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways affected by this compound. Given its structural features, it may be involved in pathways related to signal transduction, protein synthesis, or metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects will depend on the compound’s targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . For instance, extreme pH or temperature conditions could affect the compound’s structure and thus its ability to interact with its targets .

Safety and Hazards

特性

IUPAC Name |

N'-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O6S/c1-14-12-15(21)5-6-17(14)31(27,28)24-9-3-11-30-18(24)13-23-20(26)19(25)22-8-7-16-4-2-10-29-16/h2,4-6,10,12,18H,3,7-9,11,13H2,1H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFURRAYOPSZPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)

![3-Pyridin-2-yl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2746330.png)

![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)

![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2746340.png)

![2-Chloro-3-{[2-(2-hydroxyethoxy)ethyl]amino}naphthoquinone](/img/structure/B2746342.png)

![1'-(Thiophen-2-ylsulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2746343.png)